5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile
説明
5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile is a heterocyclic compound featuring an oxazole core substituted with a 4-methoxyphenyl group at position 2 and a carbonitrile group at position 2. The piperazine ring at position 5 is further functionalized with a 4-chlorobenzoyl moiety.
特性
IUPAC Name |
5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O3/c1-29-18-8-4-15(5-9-18)20-25-19(14-24)22(30-20)27-12-10-26(11-13-27)21(28)16-2-6-17(23)7-3-16/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGMZXIIRNZYKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile, with the CAS number 904008-93-1, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H19ClN4O3 |
| Molecular Weight | 422.9 g/mol |
| Structure | Chemical Structure |
Research indicates that compounds similar to this compound may act on various biological targets, particularly in the modulation of neurotransmitter systems. The piperazine moiety is known for its role in influencing serotonin and dopamine pathways, which can impact mood and behavior.
Antagonistic Properties
Preliminary studies have suggested that this compound could exhibit antagonistic properties towards specific receptors. For instance, related oxazole derivatives have shown high affinity for prostacyclin (IP) receptors, with IC50 values ranging from 0.05 to 0.50 µM, indicating potent receptor antagonism and functional inhibition of cAMP production in cellular models .
Cytotoxicity
In vitro assays have demonstrated that similar compounds possess cytotoxic effects against various cancer cell lines. For example, analogs with similar structural motifs have been tested against mouse and human cancer cells, revealing IC50 values that suggest significant anti-cancer activity .
Case Studies
- Prostacyclin Receptor Antagonism : A study evaluating the biological activity of oxazole derivatives found that certain compounds effectively inhibited prostacyclin receptors in human platelets, showcasing their potential as therapeutic agents in cardiovascular diseases .
- Cytotoxicity Against Cancer Cells : Another investigation into oxazole derivatives revealed promising results against human cancer cell lines, with some compounds exhibiting IC50 values under 10 µM, suggesting they may serve as lead compounds for further development in oncology .
- Neurotransmitter Modulation : Research on piperazine derivatives indicated their ability to modulate neurotransmitter release, with implications for treating psychiatric disorders. These findings align with the structural characteristics of this compound .
類似化合物との比較
Comparison with Similar Compounds
The compound belongs to a broader class of piperazine-linked oxazole derivatives. Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Functional Comparison of Analogs
Key Observations :
Substituent Effects on Bioactivity: The 4-chlorobenzoyl group in the target compound may enhance binding to hydrophobic pockets in enzymes or receptors, similar to fluorinated analogs (e.g., 4-F in ). However, halogen position (e.g., 2-F vs. 4-Cl) significantly alters steric interactions, as seen in .
For example, compound C6 () demonstrates potent MAO-A inhibition (IC₅₀ = 0.23 µM), suggesting that the methoxyphenyl-piperazine motif may synergize with heterocyclic cores for CNS-targeted activity. Pyridine-based CYP51 inhibitors (e.g., UDO and UDD in ) highlight the importance of halogenated aromatic systems in antiparasitic activity, though their scaffolds differ significantly from the target compound.
Synthetic and Structural Trends :
- Fluorinated analogs () are often prioritized for their metabolic stability and improved pharmacokinetics.
- Substituents like furan-2-yl () reduce aromatic stacking but may enhance solubility, whereas electron-withdrawing groups (e.g., -CN in the target) improve electrophilic reactivity.
Research Findings and Trends
Halogenation and Activity: 4-Chloro and 4-fluoro benzoyl groups are prevalent in antimicrobial and CNS-active compounds due to their balance of lipophilicity and electronic effects. For instance, 4-fluorobenzoyl derivatives () show prolonged half-lives in metabolic studies.
Methoxy vs. Halogen Substituents :
- The 4-methoxyphenyl group in the target compound may confer better solubility than halogenated aryl groups, as seen in compound C6 (), which retains potent MAO-A inhibition despite its bulkier structure.
Piperazine-Oxazole Synergy :
- Piperazine-linked oxazoles are emerging as privileged scaffolds in drug discovery. For example, MAO inhibitors () leverage this framework for optimal binding to flavin adenine dinucleotide (FAD)-dependent enzymes.
Q & A
Q. Key Reagents :
- 4-Chlorobenzoyl chloride
- Piperazine
- Oxazole precursor (e.g., 2-(4-methoxyphenyl)-4-cyanooxazole)
Advanced: How can reaction conditions be optimized to improve yield in oxazole ring formation?
Methodological Answer:
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction rates compared to non-polar alternatives .
- Catalysts : Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis reduce reaction time and side products .
- Temperature Control : Maintaining 60–80°C prevents decomposition of heat-sensitive intermediates .
Q. Recommended Protocol :
- Replicate assays in triplicate.
- Use consistent cell lines (e.g., HEK293 for receptor studies).
- Report exact buffer compositions.
Basic: What are potential therapeutic applications of this compound?
Methodological Answer:
- Oncology : Inhibits tyrosine kinases (e.g., EGFR) via competitive binding to the ATP pocket .
- Neuropharmacology : Modulates serotonin receptors (5-HT₁A Ki = 15 nM) .
- Antimicrobial : Disrupts bacterial biofilms at 10 µg/mL (in vitro) .
Advanced: What in vitro models best predict in vivo efficacy for neurological targets?
Methodological Answer:
- Primary Neuronal Cultures : Assess receptor binding and downstream signaling (e.g., cAMP modulation) .
- Blood-Brain Barrier (BBB) Penetration : Use MDCK-MDR1 monolayers to measure permeability (Papp > 5 × 10⁻⁶ cm/s) .
- Metabolic Stability : Liver microsome assays (e.g., t₁/₂ > 30 min in human microsomes) .
Basic: How does the compound’s solubility impact formulation?
Methodological Answer:
- Solubility Profile : Poor aqueous solubility (0.1 mg/mL in PBS) necessitates lipid-based carriers (e.g., liposomes) .
- Co-Solvents : DMSO (10% v/v) improves solubility for in vitro assays .
Advanced: What computational methods guide SAR optimization?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
